3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one
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Overview
Description
1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one is a complex organic compound with the molecular formula C17H20OS2. This compound is known for its unique structure, which includes a thieno and cyclopenta ring system fused together.
Preparation Methods
The synthesis of 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization .
Chemical Reactions Analysis
1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thieno or cyclopenta rings are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,4,6-Tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, this compound is studied for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, although specific medicinal applications are still under investigation.
Mechanism of Action
The mechanism by which 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one exerts its effects is primarily related to its electronic structure. The compound’s fused ring system allows for efficient electron delocalization, which is crucial for its performance in electronic applications. Molecular targets and pathways involved in its action are still being studied, particularly in the context of its potential medicinal uses .
Comparison with Similar Compounds
Similar compounds to 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one include other fused ring systems such as:
4H-Cyclopenta[2,1-b3,4-b′]dithiophene: Known for its use in organic electronics due to its good electron-donating properties.
1,2,4-Triazolo[3,4-b]thiadiazine: Studied for its medicinal properties and synthetic versatility.
The uniqueness of 1,3,4,6-tetraethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-c]thiophen-7-one lies in its specific ring fusion and the resulting electronic properties, which make it particularly suitable for applications in advanced materials and electronics .
Properties
Molecular Formula |
C17H20OS2 |
---|---|
Molecular Weight |
304.5g/mol |
IUPAC Name |
3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one |
InChI |
InChI=1S/C17H20OS2/c1-5-9-13-14-10(6-2)20-12(8-4)16(14)17(18)15(13)11(7-3)19-9/h5-8H2,1-4H3 |
InChI Key |
MTIYNZXPBQFXJE-UHFFFAOYSA-N |
SMILES |
CCC1=C2C3=C(SC(=C3C(=O)C2=C(S1)CC)CC)CC |
Canonical SMILES |
CCC1=C2C3=C(SC(=C3C(=O)C2=C(S1)CC)CC)CC |
Origin of Product |
United States |
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